molecular formula C16H14O4 B1584892 2,2'-Biphenyldiacetic acid CAS No. 93012-30-7

2,2'-Biphenyldiacetic acid

Cat. No.: B1584892
CAS No.: 93012-30-7
M. Wt: 270.28 g/mol
InChI Key: IXBKIGKDLZRRAL-UHFFFAOYSA-N
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Description

2,2’-Biphenyldiacetic acid is an organic compound with the molecular formula C16H14O4 It consists of two benzene rings connected by a single bond, with each benzene ring bearing a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biphenyldiacetic acid can be achieved through several methods. One common approach involves the oxidation of 2,2’-biphenyldimethanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to ensure complete oxidation to the diacid.

Another method involves the Grignard reaction, where 2,2’-dibromobiphenyl is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield 2,2’-Biphenyldiacetic acid after acidification.

Industrial Production Methods

Industrial production of 2,2’-Biphenyldiacetic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Biphenyldiacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form biphenyl-2,2’-dicarboxylic acid.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Biphenyl-2,2’-dicarboxylic acid.

    Reduction: 2,2’-Biphenyldimethanol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,2’-Biphenyldiacetic acid.

Scientific Research Applications

2,2’-Biphenyldiacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various biphenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2’-Biphenyldiacetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2,2’-dicarboxylic acid: Similar structure but with carboxyl groups instead of carboxymethyl groups.

    2,2’-Biphenyldimethanol: The reduced form of 2,2’-Biphenyldiacetic acid.

    Biphenyl-4,4’-dicarboxylic acid: Differently substituted biphenyl derivative.

Uniqueness

2,2’-Biphenyldiacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-[2-(carboxymethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKIGKDLZRRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918780
Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93012-30-7
Record name 2,2'-Biphenyldiacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116230
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-([1,1'-Biphenyl]-2,2'-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-BIPHENYLDIACETIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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